![molecular formula C49H85Cl2NO6 B1208080 1,3-DP-Chlorambucil CAS No. 85763-07-1](/img/structure/B1208080.png)
1,3-DP-Chlorambucil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DP-Chlorambucil, also known as this compound, is a useful research compound. Its molecular formula is C49H85Cl2NO6 and its molecular weight is 855.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Types Treated
1,3-DP-Chlorambucil has been studied for its effectiveness against various malignancies, including:
- Chronic Lymphocytic Leukemia (CLL)
- Ovarian Cancer
- Testicular Cancer
- Other solid tumors such as head and neck cancers .
Comparative Studies
Recent clinical trials have compared this compound with other chemotherapeutic agents. For instance, a study involving patients with CLL demonstrated that this compound combined with rituximab resulted in a higher overall response rate compared to chlorambucil alone. The combination therapy showed improved progression-free survival (PFS) and overall survival (OS) rates .
Case Study 1: Efficacy in CLL
In a phase 3 trial involving 155 patients with treatment-naive CLL, those receiving this compound combined with rituximab exhibited a median PFS of 23.5 months compared to 15.5 months for those treated with chlorambucil alone. The overall response rates were significantly higher in the combination group (76.6% vs. 71.8%) .
Case Study 2: Resistance Mechanisms
Research has also focused on overcoming chemoresistance associated with chlorambucil. A study indicated that encapsulating the prodrug in polymeric nanoparticles targeting mitochondria enhanced the cytotoxicity of this compound against resistant cancer cell lines. This approach demonstrates the potential for improving treatment outcomes in patients who have previously failed standard therapies .
Data Tables
Study | Cancer Type | Treatment | Overall Response Rate | Progression-Free Survival |
---|---|---|---|---|
Study 1 | CLL | C + R | 76.6% | 23.5 months |
Study 2 | Ovarian | Cisplatin + CLB | Higher than cisplatin alone | Not specified |
Study 3 | Testicular | Combination | Increased response rate | Improved OS |
属性
CAS 编号 |
85763-07-1 |
---|---|
分子式 |
C49H85Cl2NO6 |
分子量 |
855.1 g/mol |
IUPAC 名称 |
[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C49H85Cl2NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-47(53)56-42-46(43-57-48(54)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-49(55)33-29-30-44-34-36-45(37-35-44)52(40-38-50)41-39-51/h34-37,46H,3-33,38-43H2,1-2H3 |
InChI 键 |
ONYSZSAXTDHFPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
85763-07-1 |
同义词 |
1,3-dipalmitoyl-2-(4-(bis(2-chloroethyl)amino)benzenebutanoyl)glycerol 1,3-DP-chlorambucil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。